molecular formula C7H10BrF3 B2969887 1-Bromo-3-(trifluoromethyl)cyclohexane CAS No. 1344381-85-6

1-Bromo-3-(trifluoromethyl)cyclohexane

Cat. No.: B2969887
CAS No.: 1344381-85-6
M. Wt: 231.056
InChI Key: VGLLQVQRQBLTMP-UHFFFAOYSA-N
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Description

1-Bromo-3-(trifluoromethyl)cyclohexane is a halogenated cyclohexane derivative with the molecular formula C7H10BrF3. This compound is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclohexane ring. It is widely used in various fields, including medical research, environmental research, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(trifluoromethyl)cyclohexane can be synthesized through several methods. One common approach involves the bromination of 3-(trifluoromethyl)cyclohexane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(trifluoromethyl)cyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiols (RSH)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products:

  • Substituted cyclohexane derivatives
  • 3-(Trifluoromethyl)cyclohexane
  • Various oxidized cyclohexane derivatives

Mechanism of Action

The mechanism of action of 1-Bromo-3-(trifluoromethyl)cyclohexane involves its interaction with various molecular targets and pathways. The bromine atom and trifluoromethyl group contribute to the compound’s reactivity and ability to form stable intermediates during chemical reactions. These properties make it a valuable tool in the study of reaction mechanisms and the development of new chemical processes .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-(trifluoromethyl)cyclohexane is unique due to its cyclohexane ring structure, which imparts different chemical and physical properties compared to its aromatic counterparts. This uniqueness makes it particularly useful in applications where the flexibility and conformational dynamics of the cyclohexane ring are advantageous .

Properties

IUPAC Name

1-bromo-3-(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrF3/c8-6-3-1-2-5(4-6)7(9,10)11/h5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLLQVQRQBLTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1344381-85-6
Record name 1-bromo-3-(trifluoromethyl)cyclohexane
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